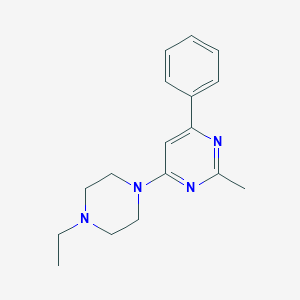

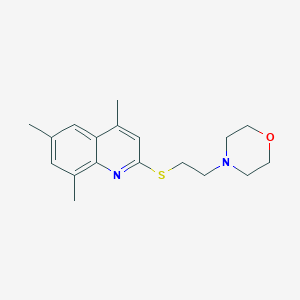

![molecular formula C16H24N2O3 B256245 N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity for its euphoric and empathogenic effects. MDMA is chemically similar to both amphetamines and hallucinogens, and its effects on the brain and body are a subject of ongoing scientific research.

Mécanisme D'action

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are responsible for regulating mood, reward, and arousal. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain. This results in a feeling of euphoria, increased sociability, and heightened sensory perception.

Biochemical and Physiological Effects:

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has a range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also causes the release of stress hormones such as cortisol and adrenaline, which can lead to dehydration, muscle tension, and jaw clenching. Long-term use of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been associated with neurotoxicity and cognitive impairment.

Avantages Et Limitations Des Expériences En Laboratoire

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has several advantages for use in lab experiments, including its ability to induce a state of heightened empathy and social connection, which can be useful for studying social behavior. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide also has a relatively short duration of action, which allows for precise control over the timing of experiments. However, the illegal nature of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide limits its availability for research, and the potential for neurotoxicity and cognitive impairment must be carefully considered.

Orientations Futures

There are several future directions for N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide research, including further investigation into its potential therapeutic uses, as well as its long-term effects on the brain and body. Research is also needed to develop safer and more effective synthesis methods for N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, as well as to explore the potential use of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide analogs for therapeutic purposes. Additionally, research is needed to better understand the social and psychological effects of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide use, and to develop strategies for harm reduction and education.

Conclusion:

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide is a synthetic psychoactive drug that has gained popularity for its euphoric and empathogenic effects. Scientific research has shown promising results for its potential therapeutic uses, but its illegal nature and potential for harm must be carefully considered. Ongoing research is needed to better understand the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide research.

Méthodes De Synthèse

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization, reduction, and acylation, and requires specialized knowledge and equipment. Due to the illegal nature of N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide, the synthesis method is not widely discussed in scientific literature.

Applications De Recherche Scientifique

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been the subject of extensive scientific research, with studies focusing on its potential therapeutic uses, as well as its harmful effects. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide has been studied for its potential to treat post-traumatic stress disorder (PTSD), anxiety, and depression, and has shown promising results in clinical trials. N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide-assisted psychotherapy has been shown to increase empathy and social connection, reduce fear and defensiveness, and improve emotional regulation.

Propriétés

Nom du produit |

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide |

|---|---|

Formule moléculaire |

C16H24N2O3 |

Poids moléculaire |

292.37 g/mol |

Nom IUPAC |

N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide |

InChI |

InChI=1S/C16H24N2O3/c1-11(2)7-16(19)17-9-13(18(3)4)12-5-6-14-15(8-12)21-10-20-14/h5-6,8,11,13H,7,9-10H2,1-4H3,(H,17,19) |

Clé InChI |

LCOFURNXXYFBEW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N(C)C |

SMILES canonique |

CC(C)CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

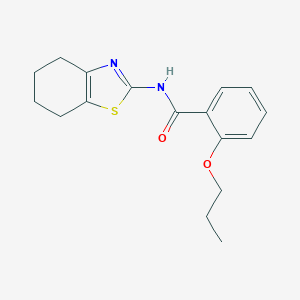

![4-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B256165.png)

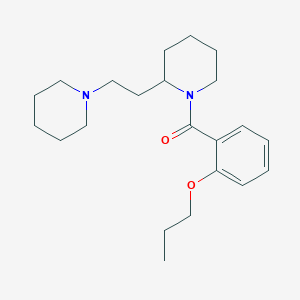

![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)

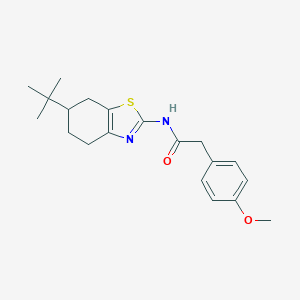

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)

![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)

![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)

![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)

![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)